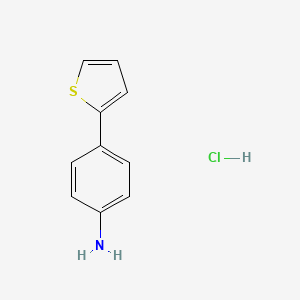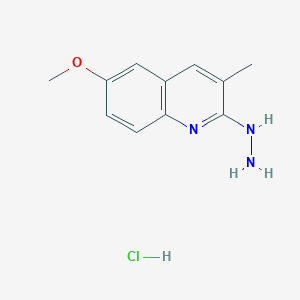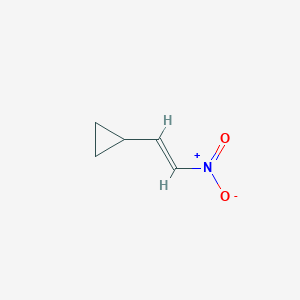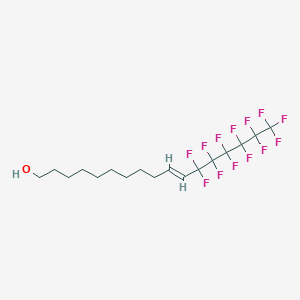![molecular formula C14H20FNO5S B3039603 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid CAS No. 1214242-18-8](/img/structure/B3039603.png)
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid
Descripción general
Descripción
This compound is a mono-constituent substance with the CAS No: 1214082-62-8 . It has a molecular formula of C14H20FNO5S . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20FNO5S . This indicates that the molecule is composed of 14 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Mecanismo De Acción
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 receptor. This receptor is responsible for the vasoconstrictive and hypertensive effects of angiotensin II. By blocking this receptor, this compound reduces blood pressure and improves cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of hypertension. This compound also improves endothelial function and reduces arterial stiffness, which are important factors in the development of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid has several advantages for use in lab experiments. It has a high affinity for the angiotensin II type 1 receptor, which makes it a potent and selective antagonist. This compound is also stable and has a long half-life, which allows for convenient dosing and administration. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid. One potential application is in the treatment of cardiovascular diseases such as heart failure and atherosclerosis. This compound has also been investigated for its potential use in the prevention of kidney damage in patients with diabetes. Further research is needed to explore the full potential of this compound in these and other areas of scientific research.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent antihypertensive effect and selective angiotensin II type 1 receptor blockade make it a valuable tool for studying cardiovascular diseases and related conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Aplicaciones Científicas De Investigación
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid has been widely studied for its potential application in various fields of scientific research. It has been found to have a potent antihypertensive effect in animal models and human clinical trials. This compound has also been investigated for its potential application in the treatment of cardiovascular diseases such as heart failure and atherosclerosis.
Safety and Hazards
This compound is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-9(2)4-6-12(14(17)18)16-22(19,20)10-5-7-13(21-3)11(15)8-10/h5,7-9,12,16H,4,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFGWTNVOVYDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3039521.png)

![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)
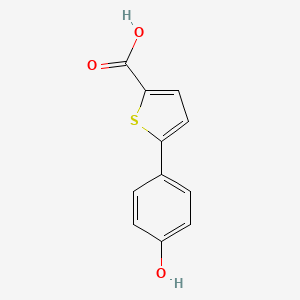


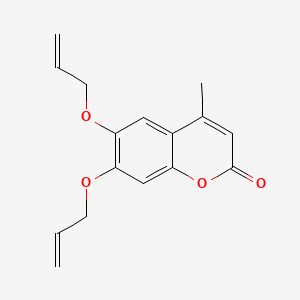

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)
